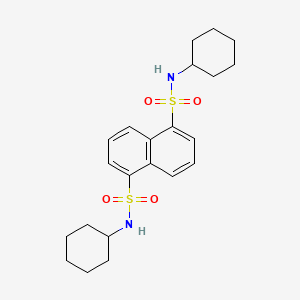![molecular formula C20H24O5 B11082374 4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate](/img/structure/B11082374.png)
4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4,4-DIMETHYL-3,5-DIOXO-2-OXASPIRO[55]UNDECAN-1-YL}PHENYL ACETATE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4,4-DIMETHYL-3,5-DIOXO-2-OXASPIRO[55]UNDECAN-1-YL}PHENYL ACETATE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-{4,4-DIMETHYL-3,5-DIOXO-2-OXASPIRO[5.5]UNDECAN-1-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-{4,4-DIMETHYL-3,5-DIOXO-2-OXASPIRO[5.5]UNDECAN-1-YL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4,4-DIMETHYL-3,5-DIOXO-2-OXASPIRO[5.5]UNDECAN-1-YL}PHENYL ACETATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione
- 1,7-Dioxaspiro[5.5]undecane
- 4,4’- (2,5-diethyl-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)dibenzaldehyde
Uniqueness
4-{4,4-DIMETHYL-3,5-DIOXO-2-OXASPIRO[5.5]UNDECAN-1-YL}PHENYL ACETATE is unique due to its specific spirocyclic structure and the presence of both phenyl acetate and oxaspiro groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-(4,4-dimethyl-3,5-dioxo-2-oxaspiro[5.5]undecan-1-yl)phenyl] acetate |
InChI |
InChI=1S/C20H24O5/c1-13(21)24-15-9-7-14(8-10-15)16-20(11-5-4-6-12-20)17(22)19(2,3)18(23)25-16/h7-10,16H,4-6,11-12H2,1-3H3 |
InChI Key |
LTQKAGYLFNXKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C3(CCCCC3)C(=O)C(C(=O)O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)acetamide](/img/structure/B11082293.png)
![Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11082299.png)
![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethanaminium](/img/structure/B11082305.png)
![3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B11082311.png)
![9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11082318.png)

![Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B11082335.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082339.png)
![1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11082351.png)
![3-fluoro-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11082354.png)

![Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate](/img/structure/B11082357.png)
![2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate](/img/structure/B11082358.png)
![4,4-dimethyl-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11082368.png)
